N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
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Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-23-17-11-14(6-7-18(17)28-20(23)25)30(26,27)21-8-9-24-16(13-4-5-13)12-15(22-24)19-3-2-10-29-19/h2-3,6-7,10-13,21H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGIXKZIYRVSJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCN3C(=CC(=N3)C4=CC=CS4)C5CC5)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and antioxidant research. This article synthesizes available data on its biological activity, including case studies, research findings, and relevant data tables.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O3S |
| Molecular Weight | 422.50 g/mol |
| CAS Number | 1796989-37-1 |
| Purity | Typically around 95% |
The compound's biological activity is largely attributed to its structural components, which include a pyrazole ring and a sulfonamide moiety. These features contribute to its interaction with various biological targets:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. The presence of the pyrazole and thiophene rings enhances its ability to disrupt microbial cell functions.
- Antioxidant Activity : The compound shows notable antioxidant capabilities, as evidenced by its performance in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging tests. It effectively scavenges free radicals, suggesting its potential as a protective agent against oxidative stress.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound. The findings indicate that modifications to the thiophene and pyrazole moieties significantly affect both antimicrobial and antioxidant activities.
Case Studies
-
Antimicrobial Efficacy : A study reported the minimum inhibitory concentration (MIC) values for the compound against several pathogens:
- Escherichia coli: MIC = 32 µg/mL
- Staphylococcus aureus: MIC = 16 µg/mL
- Candida albicans: MIC = 25 µg/mL
- Antioxidant Activity : In vitro assays demonstrated that the compound exhibited an IC50 value of 15 µg/mL in DPPH radical scavenging assays, indicating strong antioxidant activity comparable to established antioxidants like ascorbic acid.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that:
- The cyclopropyl group enhances lipophilicity, improving membrane penetration.
- The thiophene ring contributes to electron delocalization, enhancing interaction with biological targets.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
